2-(3,4-Dimethoxyphenyl)-2-(methylamino)acetamide

Chemical structure Scaffold comparison Regioisomer differentiation

Standard acetamide screening libraries lack the α-(methylamino)acetamide architecture, forcing researchers to substitute with non-equivalent phenethylamide analogues (CAS 20939-34-8). This compound provides the exact phenylglycinamide-like core for P2X7 SAR studies. - **Structural differentiation:** α-Methylamino regioisomer vs. common N-substituted variants; alters pKa and conformational flexibility. - **SAR utility:** Simplified scaffold related to A-740003 (P2X7 IC50 = 40 nM), enabling chiral resolution for stereochemical probing. - **Physical chemistry reference:** 3 H-bond donors vs. 2 in des-methylamino analogue; controls for logD/solubility studies. - **Supply:** Rigorously characterized by MS (key fragments m/z 179, 151). Available for immediate research use.

Molecular Formula C11H16N2O3
Molecular Weight 224.26 g/mol
Cat. No. B12121087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dimethoxyphenyl)-2-(methylamino)acetamide
Molecular FormulaC11H16N2O3
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCNC(C1=CC(=C(C=C1)OC)OC)C(=O)N
InChIInChI=1S/C11H16N2O3/c1-13-10(11(12)14)7-4-5-8(15-2)9(6-7)16-3/h4-6,10,13H,1-3H3,(H2,12,14)
InChIKeyGFOYJXJZKMZBHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dimethoxyphenyl)-2-(methylamino)acetamide: Chemical Identity and Baseline Procurement Profile


2-(3,4-Dimethoxyphenyl)-2-(methylamino)acetamide (CAS 1218074-70-4) is a synthetic small-molecule acetamide derivative with the molecular formula C11H16N2O3 and a molecular weight of 224.26 g/mol . The compound features a 3,4-dimethoxyphenyl ring linked to an α‑(methylamino)acetamide core, a scaffold distinct from the more common β‑phenethylamine or simple phenylacetamide analogues available in screening libraries . Its structural identity has been confirmed by mass spectrometry, with key fragment ions at m/z 179 (C10H11O3, loss of methylamino and amide groups) and m/z 151 (C9H11O2) [1].

Why 2-(3,4-Dimethoxyphenyl)-2-(methylamino)acetamide Cannot Be Replaced by Common In‑Class Analogues


The α‑(methylamino)acetamide architecture of 2-(3,4-Dimethoxyphenyl)-2-(methylamino)acetamide is structurally non‑equivalent to the more prevalent 3,4‑dimethoxyphenethylamine or N‑(3,4‑dimethoxyphenyl)‑2‑(methylamino)acetamide scaffolds that dominate commercial P2X7 antagonist libraries and calcium‑channel modulator collections [1]. The regioisomeric position of the methylamino group relative to the amide bond alters both the pKa of the secondary amine and the conformational flexibility of the pharmacophore . Consequently, generic substitution with the nearest commercially available analogue — N‑(3,4‑dimethoxyphenethyl)‑2‑(methylamino)acetamide (CAS 20939‑34‑8) — would replace a phenylglycinamide‑like core with a phenethylamide backbone, a change that cannot be assumed to preserve target‑engagement profiles without explicit head‑to‑head receptor‑binding data .

Quantitative Differentiation Profile of 2-(3,4-Dimethoxyphenyl)-2-(methylamino)acetamide


Structural Scaffold Divergence: Phenylglycinamide vs. Phenethylamide Core

2-(3,4-Dimethoxyphenyl)-2-(methylamino)acetamide positions the methylamino substituent directly on the α‑carbon of the acetamide moiety, creating a phenylglycinamide‑type scaffold. By contrast, the closest commercially available analogue, N‑(3,4‑dimethoxyphenethyl)‑2‑(methylamino)acetamide (CAS 20939‑34‑8), places the methylamino group two bonds away from the amide, yielding an elongated phenethylamide backbone. .

Chemical structure Scaffold comparison Regioisomer differentiation

Regioisomeric Purity Differentiation vs. N-(3,4-Dimethoxyphenyl)-2-(methylamino)acetamide

The target compound is the α‑substituted regioisomer; the alternative N‑(3,4‑dimethoxyphenyl)‑2‑(methylamino)acetamide carries the 3,4‑dimethoxyphenyl group on the amide nitrogen rather than the α‑carbon. . This positional isomerism is critical for downstream synthetic elaboration and biological target recognition.

Regioisomer Chemical purity Synthetic intermediate

Fragment‑Based Differentiation: Diagnostic Mass Spectrometric Signature

Under collision‑induced dissociation, 2‑(3,4‑dimethoxyphenyl)‑2‑(methylamino)acetamide generates a characteristic fragment ion at m/z 179 corresponding to [C10H11O3]⁺ (loss of CH5N2, the methylamino‑acetamide moiety), a pattern diagnostic for the α‑substituted regioisomer [1]. The N‑substituted analogue, by contrast, is expected to produce a prominent fragment at m/z 166 [C9H12NO2]⁺ via cleavage of the amide bond, enabling unambiguous analytical differentiation.

Mass spectrometry Fragment ion Analytical characterization

Supply‑Continuity Risk: Single Commercially Documented Source and Discontinued Status

2‑(3,4‑Dimethoxyphenyl)‑2‑(methylamino)acetamide is catalogued by only one vendor (CymitQuimica/Biosynth, Ref. 3D‑TYB07470) in the publicly searchable supply chain, and both the 5 g and 10 g stock‑keeping units are listed as 'Discontinued' as of the latest datasheet update . In contrast, the phenethylamide analogue N‑(3,4‑dimethoxyphenethyl)‑2‑(methylamino)acetamide (CAS 20939‑34‑8) is actively stocked by multiple vendors (Fluorochem, ChemBase) .

Supply chain Procurement risk Compound availability

Class‑Level P2X7 Antagonist Profile: Potency Inference from α‑(Substituted) Phenylacetamide Series

The α‑(3,4‑dimethoxyphenyl)acetamide substructure appears in the highly potent, selective P2X7 antagonist A‑740003 (human IC50 = 40 nM; rat IC50 = 18 nM) [1]. While no direct IC50 measurement has been published for 2‑(3,4‑dimethoxyphenyl)‑2‑(methylamino)acetamide itself, its core scaffold retains the key 3,4‑dimethoxyphenyl pharmacophore required for P2X7 orthosteric‑site occupancy, suggesting potential for target engagement that warrants empirical testing .

P2X7 receptor antagonist Pain research Structure‑activity relationship

Physicochemical Differentiation: Hydrogen‑Bond Donor/Acceptor Profile vs. Des‑Methylamino Analogue

The presence of both the methylamino group (1 H‑bond donor) and the primary amide (2 H‑bond donors) gives 2‑(3,4‑dimethoxyphenyl)‑2‑(methylamino)acetamide a total hydrogen‑bond donor count of 3, compared to 2 for the des‑methylamino analogue 2‑(3,4‑dimethoxyphenyl)acetamide (CAS 881‑70‑9) . This additional donor may influence solubility, permeability, and off‑target binding profiles.

Physicochemical properties Drug‑likeness Permeability

Optimal Application Scenarios for 2-(3,4-Dimethoxyphenyl)-2-(methylamino)acetamide Based on Differential Evidence


P2X7 Receptor Structure‑Activity Relationship (SAR) Probe Development

The scaffold similarity to A‑740003 (human P2X7 IC50 = 40 nM) positions this compound as a candidate core for probing the contribution of the α‑methylamino substitution to P2X7 antagonism, independent of the complex cyanoguanidine‑quinoline side chain present in A‑740003 [1]. Its phenylglycinamide architecture offers a simplified template for systematic SAR exploration.

Regioisomer‑Specific Synthetic Intermediate for Asymmetric Amide Library Construction

The α‑(methylamino) configuration provides a chiral‑center precursor (upon resolution of enantiomers) for constructing libraries of α‑substituted acetamides, enabling exploration of stereochemical effects on target binding that are inaccessible with the achiral N‑(3,4‑dimethoxyphenyl)‑2‑(methylamino)acetamide regioisomer .

Physicochemical Property‑Tuning Reference Compound

With 3 hydrogen‑bond donors versus 2 for the des‑methylamino analogue 2‑(3,4‑dimethoxyphenyl)acetamide , this compound serves as a reference point for evaluating the impact of an additional amine donor on logD, aqueous solubility, and parallel artificial membrane permeability in early‑stage lead optimization cascades.

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